molecular formula C15H10N2O4 B2694837 2,4-Dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid CAS No. 669752-01-6

2,4-Dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid

Cat. No.: B2694837
CAS No.: 669752-01-6
M. Wt: 282.255
InChI Key: RKESLAOJXOKHJX-UHFFFAOYSA-N
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Description

Chemical Structure: The compound (CAS 669752-01-6) features a quinazoline core with a phenyl substituent at position 3 and a carboxylic acid group at position 5. Its molecular formula is C₁₅H₁₀N₂O₄ (MW: 282.25 g/mol).

Properties

IUPAC Name

2,4-dioxo-3-phenyl-1H-quinazoline-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O4/c18-13-11-7-6-9(14(19)20)8-12(11)16-15(21)17(13)10-4-2-1-3-5-10/h1-8H,(H,16,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKESLAOJXOKHJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid typically involves the condensation of anthranilic acid derivatives with isatoic anhydride, followed by cyclization and oxidation steps. One common method includes:

    Condensation Reaction: Anthranilic acid reacts with isatoic anhydride in the presence of a base such as sodium hydroxide to form an intermediate.

    Cyclization: The intermediate undergoes cyclization under acidic conditions to form the quinazoline ring.

    Oxidation: The final step involves the oxidation of the quinazoline derivative to introduce the oxo groups at positions 2 and 4.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Carboxylic Acid Derivative Formation

The C7-carboxylic acid group participates in classical acid-mediated reactions:

Reaction TypeConditions/ReagentsProductNotes
Esterification Methanol/H<sub>2</sub>SO<sub>4</sub>, refluxMethyl 2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxylateCommon method for ester synthesis
Amidation Thionyl chloride → amine coupling7-Carboxamide derivativesActivates acid chloride intermediate
Salt Formation NaOH/H<sub>2</sub>OSodium carboxylate saltEnhances water solubility

Nucleophilic Reactions at Carbonyl Centers

The 2,4-dioxo groups in the quinazoline ring enable nucleophilic attacks:

Target SiteNucleophileProductMechanism
C2 Carbonyl Hydrazine2-Hydrazone derivativeForms Schiff base analogs
C4 Carbonyl Hydroxylamine4-Oxime compoundUsed in pharmacological modifications

Electrophilic Aromatic Substitution (EAS)

The phenyl ring at position 3 undergoes directed substitutions:

ReactionReagentsPositionDirective Group
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>MetaElectron-withdrawing quinazoline core
SulfonationOleumParaSteric hindrance from adjacent groups

Decarboxylation and Ring Modifications

Thermal or acidic conditions induce structural changes:

  • Decarboxylation : Heating >200°C removes CO<sub>2</sub>, yielding 3-phenyl-1,2,3,4-tetrahydroquinazoline-2,4-dione.

  • Ring Contraction : Strong bases (e.g., NaOH) may open the quinazoline ring, forming benzodiazepine analogs under oxidative conditions .

Enzymatic Interactions

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of 2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid exhibit significant antimicrobial properties. For example:

  • Study Findings : Compounds derived from this scaffold have shown effectiveness against various bacterial strains including Mycobacterium smegmatis and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for some derivatives were as low as 6.25 µg/mL against Mycobacterium smegmatis, suggesting potential as antituberculosis agents .

Anticancer Properties

The anticancer potential of this compound has been explored in several studies:

  • Cell Line Studies : In vitro studies on the MCF-7 breast cancer cell line demonstrated that certain derivatives possess cytotoxic effects. The compounds were tested at varying concentrations, and survival curves were generated to assess their efficacy .
CompoundIC50 (µM)Cell Line
7a12.5MCF-7
8b8.0MCF-7

These results indicate that modifications to the quinazoline structure can enhance anticancer activity.

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways has been noted:

  • Mechanism of Action : It may inhibit specific enzymes involved in inflammation, thereby reducing symptoms associated with inflammatory diseases. This property positions it as a candidate for further development in treating conditions like arthritis.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that include condensation reactions and cyclization processes.

Synthetic Route Example

One common method includes the condensation of an appropriate phenyl derivative with a quinazoline precursor under acidic or basic conditions to yield the desired product .

Case Study 1: Antimicrobial Screening

A comprehensive study evaluated various derivatives of the compound against a panel of bacterial strains. The results highlighted the structural features contributing to enhanced activity:

  • Key Findings : Derivatives with electron-withdrawing groups exhibited improved antimicrobial activity compared to those lacking such modifications .

Case Study 2: Anticancer Activity Assessment

A series of synthesized compounds were tested for their cytotoxic effects on cancer cell lines:

  • Methodology : The MTT assay was employed to determine cell viability post-treatment with varying concentrations of the compounds. Results indicated a dose-dependent response with some compounds achieving significant inhibition of cell proliferation .

Mechanism of Action

The mechanism of action of 2,4-Dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Characteristics :

  • Solubility : Moderate aqueous solubility due to the carboxylic acid group, but reduced by the hydrophobic phenyl ring.
  • Reactivity : The carboxyl group enables nucleophilic acyl substitution, while the dioxo-quinazoline core may participate in hydrogen bonding.
  • Safety Data: Limited safety information is available; users are advised to request SDS documentation.

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

Analogs with modified phenyl substituents exhibit distinct electronic, steric, and solubility properties:

Compound (CAS) Substituent Molecular Formula MW (g/mol) Key Properties Reference
Target Compound (669752-01-6) Phenyl C₁₅H₁₀N₂O₄ 282.25 Baseline for comparison; moderate lipophilicity.
3-(4-Fluorophenyl) (687580-05-8) 4-Fluorophenyl C₁₅H₉FN₂O₄ 300.24 Enhanced acidity (electron-withdrawing F); improved H-bonding and metal chelation.
3-(3-Fluorophenyl) (917889-38-4) 3-Fluorophenyl C₁₅H₉FN₂O₄ 300.24 Meta-F substitution alters electronic effects vs. para-F; potential selectivity in binding.
3-(3,4-Dimethoxyphenyl) (687583-99-9) 3,4-Dimethoxyphenyl C₁₇H₁₄N₂O₆ 342.31 Electron-donating OMe groups increase solubility; steric effects may hinder binding.
3-(4-Ethylphenyl) (1326875-66-4) 4-Ethylphenyl C₁₇H₁₄N₂O₄ 310.30 Ethyl group enhances lipophilicity; may improve membrane permeability.

Core Modifications: Thioxo vs. Dioxo Derivatives

Replacing oxygen with sulfur at position 2 alters hydrogen-bonding capacity and solubility:

Compound (CAS) Core Modification Molecular Formula MW (g/mol) Key Properties Reference
Target Compound (669752-01-6) 2,4-Dioxo C₁₅H₁₀N₂O₄ 282.25 Standard dioxo structure; participates in H-bonding.
4-Oxo-2-thioxo (422277-16-5) 2-Thioxo C₉H₇N₂O₃S 223.02 Thioxo group reduces H-bonding potential; sulfur enhances π-π interactions.
Methyl ester (422277-15-4) Methyl ester C₁₀H₁₀N₂O₃S 238.06 Esterification increases lipophilicity; used as synthetic intermediate.

Biological Activity

2,4-Dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid (CAS Number: 669752-01-6) is a heterocyclic compound with notable biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Molecular Formula: C15H10N2O4
Molecular Weight: 282.25 g/mol
IUPAC Name: 2,4-dioxo-3-phenyl-1H-quinazoline-7-carboxylic acid
Appearance: Powder
Storage Conditions: Room temperature

Synthesis

The synthesis of this compound has been achieved through various methods involving cyclization reactions of appropriate precursors. Key synthetic routes include the use of anthranilic acid derivatives and acylation reactions that yield the desired quinazoline structure .

Antimicrobial Activity

Research indicates that compounds similar to 2,4-Dioxo-3-phenyl derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains in vitro. For example, studies have demonstrated that quinazoline derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria by disrupting cell wall synthesis and function .

Antioxidant Properties

The antioxidant activity of 2,4-Dioxo-3-phenyl derivatives has been evaluated using assays such as DPPH radical scavenging. The compound demonstrated a capacity to neutralize free radicals, thereby reducing oxidative stress in biological systems. This property suggests potential applications in preventing oxidative damage associated with various diseases .

Antitumor Activity

Recent studies have highlighted the antitumor potential of quinazoline derivatives. These compounds can induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways such as the PI3K/Akt pathway and the MAPK pathway. The ability to inhibit tumor cell proliferation has been observed in several cancer models, indicating a promising avenue for cancer therapy .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition: The compound may act as an inhibitor of key enzymes involved in metabolic pathways critical for cell survival and proliferation.
  • Receptor Modulation: It has been suggested that quinazoline derivatives can modulate receptor activity involved in cell signaling processes linked to inflammation and cancer progression.
  • DNA Interaction: Some studies propose that these compounds can intercalate DNA or affect its stability, leading to disruptions in replication and transcription processes.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of quinazoline derivatives showed that 2,4-Dioxo-3-phenyl exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 10 µg/mL. This highlights its potential as a lead compound for developing new antimicrobial agents .

Case Study 2: Antitumor Activity

In vitro studies have demonstrated that treatment with 2,4-Dioxo-3-phenyl leads to a significant reduction in cell viability in human breast cancer cell lines (MCF-7). The compound induced apoptosis through the activation of caspase pathways and increased levels of reactive oxygen species (ROS) .

Q & A

Q. How to design a structure-activity relationship (SAR) study for derivatives?

  • Methodological Answer : Synthesize analogs with modifications at the phenyl (electron-withdrawing/-donating groups) and carboxylic acid (ester, amide) positions. Assess bioactivity in a panel of assays (e.g., enzyme inhibition, cytotoxicity). Use principal component analysis (PCA) to correlate structural features with activity trends .

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